molecular formula C11H15BrO B3032370 2-Bromo-6-tert-butyl-4-methylphenol CAS No. 1516-93-4

2-Bromo-6-tert-butyl-4-methylphenol

Cat. No. B3032370
CAS RN: 1516-93-4
M. Wt: 243.14 g/mol
InChI Key: AKUQXFHQPACGKR-UHFFFAOYSA-N
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Description

2-Bromo-6-tert-butyl-4-methylphenol is a chemical compound with the CAS number 1516-93-4 . It belongs to the categories of Halogenated Benzenes, Other Cyclic Compounds, and Phenol and Impurities . The molecular weight of this compound is approximately 243.14 .


Molecular Structure Analysis

The InChI key for 2-Bromo-6-tert-butyl-4-methylphenol is AKUQXFHQPACGKR-UHFFFAOYSA-N . This key can be used to look up the compound in various chemical databases and obtain more detailed structural information.


Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-6-tert-butyl-4-methylphenol is approximately 243.14

Scientific Research Applications

Pharmaceutical Intermediates

2-Bromo-6-tert-butyl-4-methylphenol is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients.

Medicine

This compound is also used directly in medicine . However, the specific medicinal applications are not detailed in the available resources.

Production of Dibenzofuran Derivatives

When 2-Bromo-6-tert-butyl-4-methylphenol is treated with potassium ferricyanide in benzene, 1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyl-1-oxodibenzofuran is yielded with a small amount of 2,4,6,8-tetra-tert-butyldibenzofuran . These dibenzofuran derivatives could have potential applications in various fields, including organic synthesis and materials science.

Antioxidant for Cosmetics

Similar compounds like 2,6-Di-tert-butyl-4-methylphenol are used as antioxidants in cosmetics . Given the structural similarity, it’s possible that 2-Bromo-6-tert-butyl-4-methylphenol could have similar applications.

Antioxidant for Vitamins

2,6-Di-tert-butyl-4-methylphenol is also used as an antioxidant for vitamins . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Fuel Additive in the Petroleum Industry

Another potential application of 2-Bromo-6-tert-butyl-4-methylphenol could be as a fuel additive in the petroleum industry . Fuel additives are compounds that are added to improve the quality and efficiency of fuels.

properties

IUPAC Name

2-bromo-6-tert-butyl-4-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-7-5-8(11(2,3)4)10(13)9(12)6-7/h5-6,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUQXFHQPACGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450968
Record name 2-bromo-4-methyl-6-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-tert-butyl-4-methylphenol

CAS RN

1516-93-4
Record name 2-bromo-4-methyl-6-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under nitrogen atmosphere, a dimethylformamide 100 ml solution of N-bromosuccinimide (22.25 g, 125 mmol) was added dropwise at 0° C. to a dimethylformamide 100 ml solution of 2-tert-butyl-4-methylphenol (20.53 g, 125 mmol) with stirring, the resulting reaction mixture was brought up to room temperature and stirred for 5 hours.
Quantity
22.25 g
Type
reactant
Reaction Step One
Quantity
20.53 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-t-Butyl-4-methylphenol (10 g, 60.8 mmol) is dissolved in CH2Cl2 (300 mL). Bromine (3.1 mL, 60.8 mmol) is added dropwise to the solution. After 20 minutes, the crude mixture is washed with H2O, dried over MgSO4, filtered and rotovapped to give yellow oil: 12.6 g, 85%. 1H NMR (CDCl3) δ: 1.402 (s, 9H, t-Bu), 2.267 (s, 3H, CH3), 5.640 (s, 1H, OH), 7.017 (s, 1H, Ar), 7.167 (s, 1H, Ar).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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